N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,6-dimethylaniline with appropriate thiazole precursors under controlled conditions. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by cyclization to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to ensure consistent reaction conditions . The process is designed to be cost-effective and scalable, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide (DEGA)
- 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N
Uniqueness
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9-6-5-7-10(2)11(9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDVPVTGUVRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(CS2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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